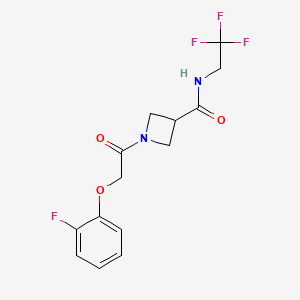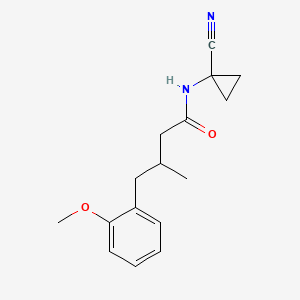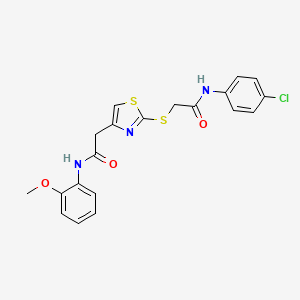
1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It selectively targets the mutated form of EGFR and has shown promising results in preclinical and clinical studies.
Wirkmechanismus
AZD-9291 selectively binds to the mutated form of 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells. It has a higher affinity for the mutated form of this compound than the wild-type form, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce tumor regression in patients with NSCLC. It has also been reported to have a lower incidence of skin and gastrointestinal toxicities compared to first-generation this compound TKIs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AZD-9291 in lab experiments include its high selectivity for mutated 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide, its favorable safety profile, and its ability to overcome resistance to first-generation this compound TKIs. However, its limitations include the need for specific assays to detect this compound mutations and the potential for acquired resistance to AZD-9291.
Zukünftige Richtungen
There are several future directions for the development of AZD-9291 and other third-generation 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide TKIs. These include the investigation of combination therapies with other targeted agents, the exploration of alternative dosing schedules, and the identification of biomarkers to predict response and resistance to treatment. Additionally, the development of next-generation this compound TKIs with improved potency and selectivity is an area of active research.
Synthesemethoden
The synthesis of AZD-9291 involves several steps, including the preparation of 2-fluorophenol, the synthesis of 2-(2-fluorophenoxy)acetic acid, and the coupling of the resulting acid with N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide T790M mutation, which is a common resistance mechanism to first-generation this compound TKIs. AZD-9291 has also demonstrated a favorable safety profile and tolerability in clinical studies.
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3/c15-10-3-1-2-4-11(10)23-7-12(21)20-5-9(6-20)13(22)19-8-14(16,17)18/h1-4,9H,5-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXCBYWGJJOGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)
![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)
